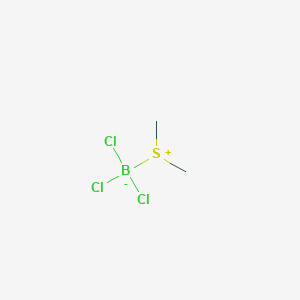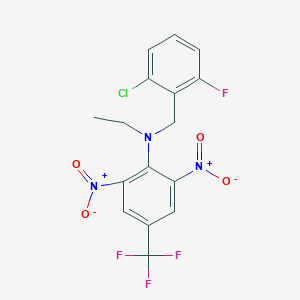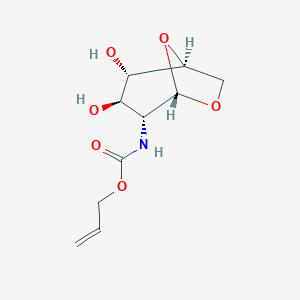
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose, also known as ACG, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. ACG is a derivative of 2-deoxyglucose, a glucose analogue that is commonly used in cancer research. ACG has been shown to have promising properties that make it a potential candidate for use in cancer treatment, as well as other areas of research.
Wirkmechanismus
The mechanism of action of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is not fully understood, but it is believed to work by inhibiting the glycolytic pathway in cancer cells. This is the process by which cancer cells generate energy. By inhibiting this pathway, 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose can cause cancer cells to die.
Biochemische Und Physiologische Effekte
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the glycolytic pathway in cancer cells. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has also been shown to have anti-inflammatory properties and to reduce the levels of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how it works and to develop more effective treatments. Another area of research is to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Finally, researchers may also explore the use of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in combination with other therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose involves a multi-step process that starts with the conversion of 2-deoxyglucose to 2-deoxy-2-iodo-glucose. This is followed by the reaction of the iodine with allyl carbamate to form the allyl carbamate ester. The final step involves the removal of the allyl group to form 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose.
Wissenschaftliche Forschungsanwendungen
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.
Eigenschaften
CAS-Nummer |
121363-69-7 |
|---|---|
Produktname |
2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose |
Molekularformel |
C10H15NO6 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
prop-2-enyl N-[(1S,2S,3R,4R,5S)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]carbamate |
InChI |
InChI=1S/C10H15NO6/c1-2-3-15-10(14)11-6-8(13)7(12)5-4-16-9(6)17-5/h2,5-9,12-13H,1,3-4H2,(H,11,14)/t5-,6+,7+,8+,9-/m0/s1 |
InChI-Schlüssel |
HJQJODXPOUPZAU-CBHQDSPSSA-N |
Isomerische SMILES |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@@H]2CO[C@H]1O2)O)O |
SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
Kanonische SMILES |
C=CCOC(=O)NC1C(C(C2COC1O2)O)O |
Synonyme |
2-allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose AOCAADG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



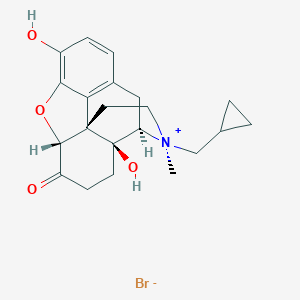
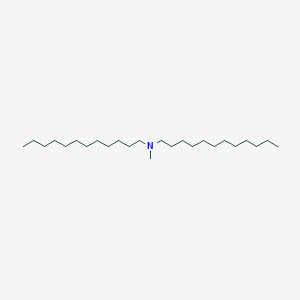
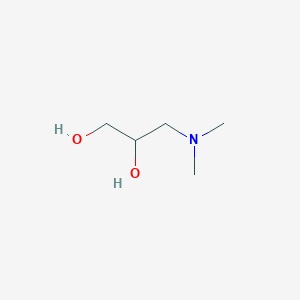
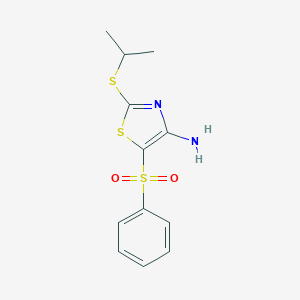
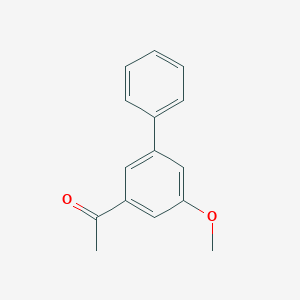
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
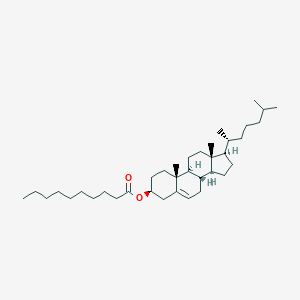
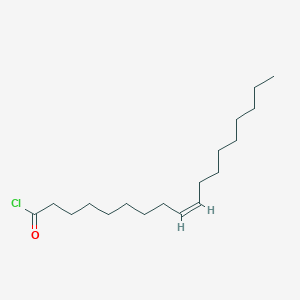
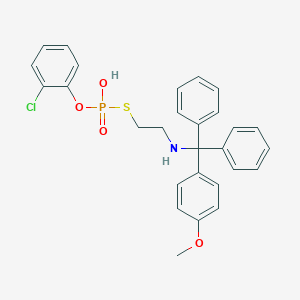
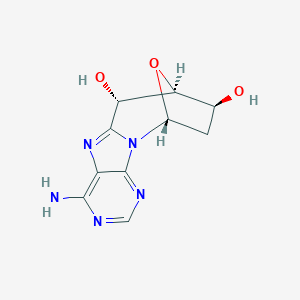
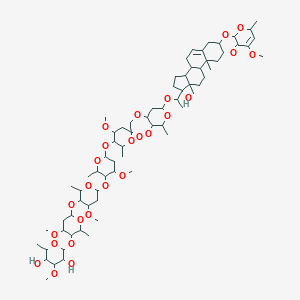
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
